molecular formula C6H12O6 B1445955 D-[6-13C]Galactose CAS No. 478518-62-6

D-[6-13C]Galactose

Cat. No. B1445955
CAS RN: 478518-62-6
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-GHGSTUHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose is a simple monosaccharide that serves as an energy source and as an essential component of glycolipids and glycoproteins . It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway .


Synthesis Analysis

A study describes an efficient synthesis of L-galactose that is a mirror image of D-galactose . This synthesis is part of the preparation for racemic protein crystallography, an emerging methodology to obtain high-resolution protein structures .


Molecular Structure Analysis

The molecular structure of D-Galactose is C6H12O6 . It is a C4 epimer of glucose . The structure of D-Galactose can be analyzed using various spectroscopic methods, including NMR spectroscopy, which is a powerful tool in structural analysis of glucans .


Chemical Reactions Analysis

D-Galactose can be used in various chemical reactions. For instance, it can be used in the preparation of both a mirror image of protein and a mirror image of glycan for racemic protein crystallography . Moreover, D-Galactose can be used in a stable-isotope turnover study to evaluate endogenous galactose .


Physical And Chemical Properties Analysis

D-Galactose has the chemical formula C6H12O6 . It is easily soluble in water and slightly soluble in ethanol and glycerol .

Scientific Research Applications

Drug Delivery Systems

D-[6-13C]Galactose: is utilized in drug delivery systems due to its ability to function as a ligand that selectively targets cells expressing galactose receptors . This targeting is particularly useful for delivering drugs to hepatocytes, macrophages, and certain cancer cells. By attaching galactose to drugs or drug-loaded nanoparticles, the cellular uptake is enhanced, improving the efficacy of the drug delivery to the intended target cells .

Diagnostics

In diagnostics, D-[6-13C]Galactose plays a crucial role in liver function tests, such as the galactose elimination capacity test . This test is used to evaluate liver function and assess liver diseases, as well as to determine hepatic functional reserve. The compound’s interactions with specific cell receptors make it a valuable diagnostic tool .

Theranostics

Theranostics combines therapeutic and diagnostic applications, and D-[6-13C]Galactose is at the forefront of this field . Galactose-based theranostic agents are designed to deliver drugs while simultaneously performing diagnostic functions, thereby streamlining the treatment and monitoring process .

Biofuel Production

D-[6-13C]Galactose: is a promising raw material for biofuel production. Through microbial fermentation, galactose-rich biomass can be converted into biofuels . This application is particularly relevant given the increasing demand for sustainable and renewable energy sources .

Low-Calorie Sweetener Production

The enzyme-catalyzed conversion of D-[6-13C]Galactose to D-tagatose offers a low-calorie alternative to sugar . D-tagatose is a promising sweetener that can cater to the growing market for healthier sugar substitutes .

Biotechnological Research

In biotechnological research, D-[6-13C]Galactose is used to study and manipulate metabolic pathways. It serves as a tracer in metabolic flux analysis, helping researchers understand the flow of carbon through metabolic networks. This is crucial for optimizing metabolic engineering strategies and improving the production of valuable compounds .

Future Directions

D-Galactose has been used to generate a model of accelerated aging and its possible underlying mechanisms involved in different tissues/organs . It is also useful as a raw material for biomass fuel production or low-calorie sweetener production . The use of D-Galactose in these areas is attracting increased attention, indicating potential future directions for research and application .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GHGSTUHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[6-13C]Galactose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-[6-13C]Galactose
Reactant of Route 2
D-[6-13C]Galactose
Reactant of Route 3
D-[6-13C]Galactose
Reactant of Route 4
D-[6-13C]Galactose
Reactant of Route 5
D-[6-13C]Galactose
Reactant of Route 6
D-[6-13C]Galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.